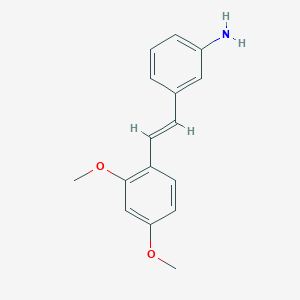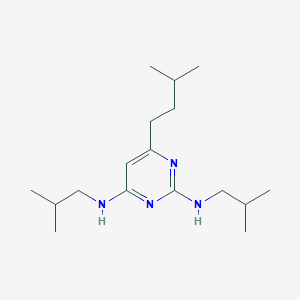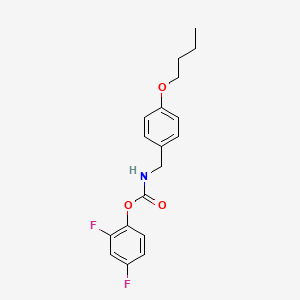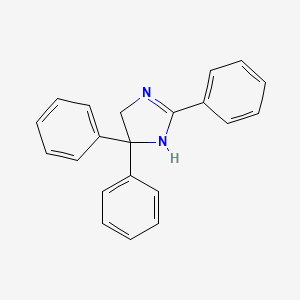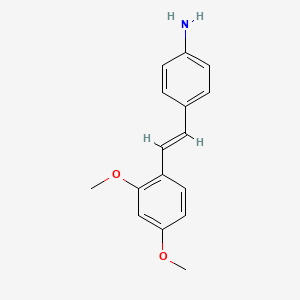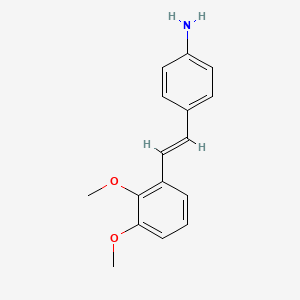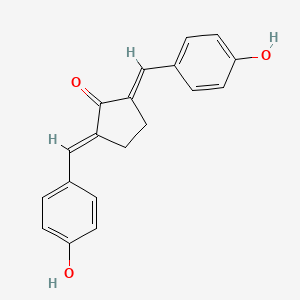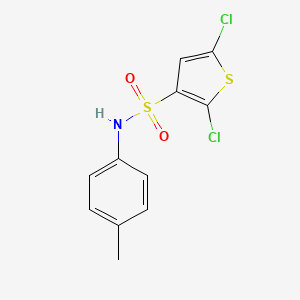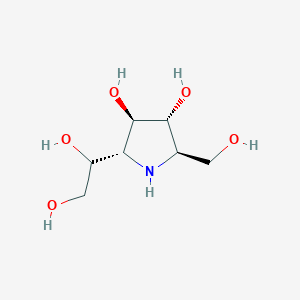
2,6-Diphenyl-8-methyl-1-deazapurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diphenyl-8-methyl-1-deazapurine is a synthetic organic compound belonging to the class of deazapurines. Deazapurines are analogs of purines where one or more nitrogen atoms in the purine ring are replaced by carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diphenyl-8-methyl-1-deazapurine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and benzaldehyde derivatives.
Cyclization: These starting materials undergo cyclization reactions to form the deazapurine core structure.
Substitution: Subsequent substitution reactions introduce the phenyl and methyl groups at the 2, 6, and 8 positions, respectively.
Industrial Production Methods: This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 2,6-Diphenyl-8-methyl-1-deazapurine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the deazapurine core.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides, alkyls, or acyls .
科学的研究の応用
2,6-Diphenyl-8-methyl-1-deazapurine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with biological macromolecules, particularly nucleic acids and proteins.
Medicine: As an adenosine receptor antagonist, it has potential therapeutic applications in treating conditions such as cardiovascular diseases, neurological disorders, and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
作用機序
The primary mechanism of action of 2,6-diphenyl-8-methyl-1-deazapurine involves its role as an adenosine receptor antagonist. By binding to adenosine receptors, it inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This inhibition can modulate several signaling pathways, leading to effects such as vasodilation, anti-inflammatory responses, and modulation of neurotransmitter release .
Similar Compounds:
- 2,6-Diphenyl-8-ethyl-1-deazapurine
- 2,6-Diphenyl-8-propyl-1-deazapurine
- 2,6-Diphenyl-8-isopropyl-1-deazapurine
- 2,6-Diphenyl-8-isobutyl-1-deazapurine
Comparison: Compared to its analogs, this compound exhibits unique properties due to the presence of the methyl group at the 8-position. This substitution can influence its binding affinity to adenosine receptors, its pharmacokinetic properties, and its overall biological activity. The methyl group may also affect the compound’s solubility and stability, making it distinct from other similar compounds .
特性
分子式 |
C19H15N3 |
|---|---|
分子量 |
285.3 g/mol |
IUPAC名 |
2-methyl-5,7-diphenyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C19H15N3/c1-13-20-18-16(14-8-4-2-5-9-14)12-17(22-19(18)21-13)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21,22) |
InChIキー |
HKDKOLLILMBGNN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,4,11-tetrahydro-1H-benzo[a]carbazole](/img/structure/B10841281.png)
![2,3-Dihydrobenzo[d]thiazole-2-thiol](/img/structure/B10841282.png)
